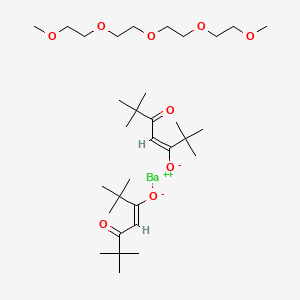

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium tetraglyme adduct

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium tetraglyme adduct” is a complex compound. The 2,2,6,6-Tetramethyl-3,5-heptanedione component is a bidentate ligand used in the synthesis of stable complexes with lanthanide ions . It is a stable, anhydrous reagent that undergoes O-additions and C-additions, acting as an air-stable ligand for metal catalysts .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium tetraglyme adduct” include a white powder appearance, a melting point of 195-200℃, and a boiling point of 285℃ (dec.), 225℃/0.05mm (subl.) .Scientific Research Applications

High-Temperature Superconductor Fabrication

The compound is extensively used in the Metal-Organic Chemical Vapor Deposition (MOCVD) technique for the preparation of high-temperature superconductors like YBa2Cu3O7-δ (YBCO) . Its volatility and thermal stability are crucial for the quality and reproducibility of the superconducting films. The compound’s decomposition kinetics and evaporation characteristics are significant factors in determining the optimal conditions for MOCVD processes.

Advanced Dielectric and Ferroelectric Thin Films

This barium compound serves as a CVD precursor for creating advanced dielectric and ferroelectric thin films . It’s particularly useful for the growth of lead oxide and mixed-metal thin films, offering superior chemical compatibility and improved safety during the deposition process.

Synthesis of α-Aryl-β-diketones

In organic synthesis, the compound is utilized for the preparation of α-aryl-β-diketones . These diketones are valuable intermediates in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.

Ancillary Ligand in Iridium (III) Complexes

The compound acts as an ancillary ligand in the synthesis of orange-emitting iridium (III) complexes . These complexes are important in the field of phosphorescent materials , which are used in the manufacturing of OLEDs (Organic Light Emitting Diodes).

Precursor for Yttrium Barium Copper Oxide (YBCO)

It is routinely employed as a precursor for the MOCVD production of YBCO , which is a material with significant applications in magnetic levitation , magnetic resonance imaging (MRI) , and particle detectors .

Thermostability Research

The compound’s thermostability is a subject of research, providing insights into its decomposition patterns and activation energy requirements . This information is vital for optimizing industrial processes that involve high temperatures, such as the fabrication of electronic components.

Mechanism of Action

Target of Action

Similar compounds are often used in the synthesis of high-temperature superconductors , suggesting that its targets could be related to the formation of these materials.

Mode of Action

Ba(TMHD)2 interacts with its targets through a process known as metal-organic chemical vapor deposition (MOCVD) . This technique involves the evaporation of the compound, followed by its deposition on a substrate, where it reacts to form the desired product .

Biochemical Pathways

Its use in the mocvd process suggests that it may influence the formation of superconducting materials .

Pharmacokinetics

The compound is highly sensitive to temperature changes, and its evaporation process is a critical aspect of its use in MOCVD . The major weight loss of about 68% occurs between 188 and 410°C, which likely results from the evaporation of Ba(TMHD)2 .

Result of Action

The molecular and cellular effects of Ba(TMHD)2’s action are largely dependent on its application. In the context of MOCVD, the compound contributes to the formation of high-temperature superconductors .

Action Environment

The action, efficacy, and stability of Ba(TMHD)2 are significantly influenced by environmental factors, particularly temperature . The compound is unstable and highly sensitive to temperature changes during the evaporation process . Therefore, choosing suitable volatilization technology and conditions is crucial to prevent Ba(TMHD)2 breakdown or thermal aging during the MOCVD process .

properties

IUPAC Name |

barium(2+);1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H20O2.C10H22O5.Ba/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;1-11-3-5-13-7-9-15-10-8-14-6-4-12-2;/h2*7,12H,1-6H3;3-10H2,1-2H3;/q;;;+2/p-2/b2*8-7+;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVXHUMCDSFLLP-COYDWXKQSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].COCCOCCOCCOCCOC.[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.COCCOCCOCCOCCOC.[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H60BaO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

726.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 90469860 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanone, 1-[3-(hydroxymethyl)-2,2-dimethylcyclobutyl]-, trans-(9CI)](/img/structure/B594228.png)

![pyridin-3-ylmethyl N-[(Z)-heptadec-8-enyl]carbamate](/img/structure/B594229.png)

![2H-[1,3]Thiazolo[5,4-e][1,2,3]thiadiazine](/img/structure/B594237.png)

![(2,5-Dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]sulfinylpropanoate](/img/structure/B594242.png)